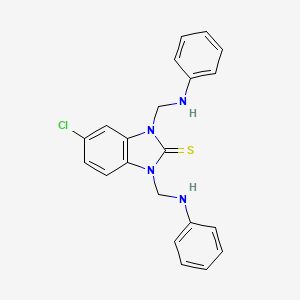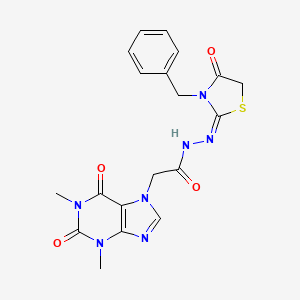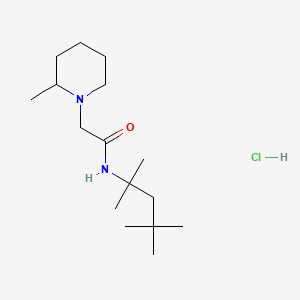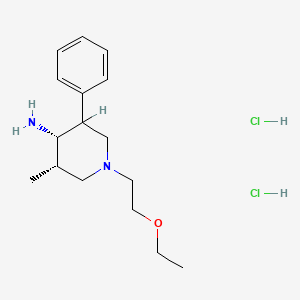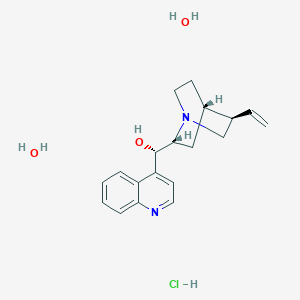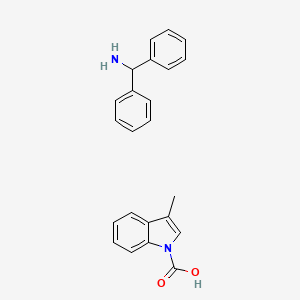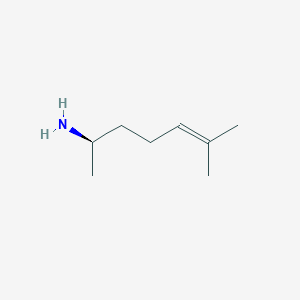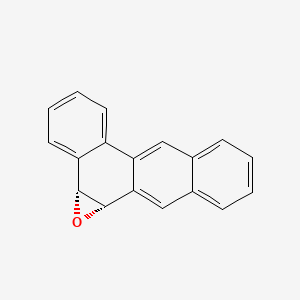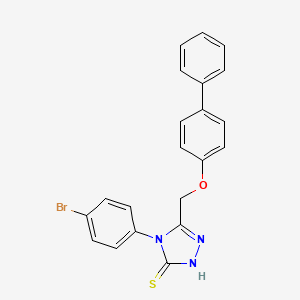
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((methylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-methylnaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biodiesel , is a renewable, biodegradable fuel derived from various organic sources such as vegetable oils, animal fats, and recycled cooking oils. It is an alternative to conventional diesel fuel and is used in diesel engines with little or no modifications. Biodiesel is known for its environmental benefits, including reduced greenhouse gas emissions and lower levels of pollutants.
准备方法
Synthetic Routes and Reaction Conditions
Biodiesel is typically produced through a process called transesterification . This involves reacting triglycerides (found in fats and oils) with an alcohol (usually methanol or ethanol) in the presence of a catalyst (such as sodium hydroxide or potassium hydroxide). The reaction yields methyl esters (biodiesel) and glycerol as a byproduct.
Reaction Conditions:
- Temperature: 50-60°C
- Catalyst concentration: 0.5-1% by weight of oil
- Alcohol to oil molar ratio: 6:1
Industrial Production Methods
In industrial settings, biodiesel production involves large-scale transesterification reactors. The process includes:
Pre-treatment: Removing impurities from the feedstock.
Transesterification: Reacting the feedstock with alcohol and catalyst.
Separation: Separating biodiesel from glycerol and other byproducts.
Purification: Washing and drying the biodiesel to remove residual impurities.
化学反应分析
Types of Reactions
Biodiesel undergoes several chemical reactions, including:
Oxidation: Exposure to air can lead to the formation of peroxides and other oxidation products.
Hydrolysis: Reaction with water can produce free fatty acids and alcohol.
Polymerization: Under certain conditions, biodiesel can polymerize, leading to the formation of gums and deposits.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat can accelerate oxidation.
Hydrolysis: Water and acidic or basic conditions can promote hydrolysis.
Polymerization: High temperatures and the presence of catalysts can lead to polymerization.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and alcohol.
Polymerization: Gums and deposits.
科学研究应用
Biodiesel has a wide range of applications in scientific research, including:
Chemistry: Studying the transesterification process and developing new catalysts.
Biology: Investigating the biodegradability and environmental impact of biodiesel.
Medicine: Exploring the potential use of glycerol (a byproduct) in pharmaceuticals and cosmetics.
Industry: Developing more efficient production methods and improving fuel quality.
作用机制
Biodiesel exerts its effects primarily through its combustion in diesel engines. The combustion process involves the oxidation of biodiesel molecules, releasing energy in the form of heat and producing carbon dioxide and water as byproducts. The molecular targets and pathways involved include:
Combustion Pathways: Oxidation of fatty acid methyl esters.
Emission Reduction: Lower levels of particulate matter, carbon monoxide, and hydrocarbons compared to conventional diesel.
相似化合物的比较
Similar Compounds
Conventional Diesel: Derived from petroleum, higher emissions of pollutants.
Ethanol: Renewable fuel, used in gasoline engines, different production process.
Hydrogenated Vegetable Oil (HVO): Similar feedstock, different production process involving hydrogenation.
Uniqueness of Biodiesel
Renewable Source: Derived from organic materials.
Biodegradability: Breaks down more easily in the environment.
Lower Emissions: Produces fewer pollutants compared to conventional diesel.
Biodiesel stands out due to its environmental benefits and potential for sustainable energy production. Its unique properties make it a valuable alternative to traditional fossil fuels.
属性
CAS 编号 |
90883-74-2 |
|---|---|
分子式 |
C38H29N7O5 |
分子量 |
663.7 g/mol |
IUPAC 名称 |
3-hydroxy-4-[[2-[4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methylphenyl]-1,3-benzoxazol-6-yl]diazenyl]-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C38H29N7O5/c1-20-16-23(12-14-29(20)43-45-33-26-11-7-5-9-22(26)18-28(35(33)47)37(49)40-3)38-41-30-15-13-24(19-31(30)50-38)42-44-32-25-10-6-4-8-21(25)17-27(34(32)46)36(48)39-2/h4-19,46-47H,1-3H3,(H,39,48)(H,40,49) |
InChI 键 |
HXABXBXQFGDBQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N=NC4=C(C(=CC5=CC=CC=C54)C(=O)NC)O)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


